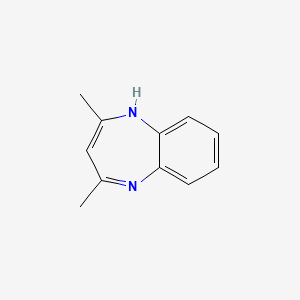
2,4-Dimethyl-3H-1,5-benzodiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-3H-1,5-benzodiazepine is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their diverse therapeutic and pharmacological properties, including sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant effects . The structure of this compound consists of a benzene ring fused with a seven-membered diazepine ring, with two methyl groups attached at positions 2 and 4 .
Métodos De Preparación
The synthesis of 2,4-Dimethyl-3H-1,5-benzodiazepine can be achieved through various synthetic routes. One common method involves the condensation of o-phenylenediamine with α,β-unsaturated carbonyl compounds . Another approach is the reaction of o-phenylenediamine with aldehydes in the presence of a catalyst, such as SrFe12O19 magnetic nanocatalyst . Industrial production methods often utilize multicomponent heterocyclization reactions to prepare benzodiazepine derivatives efficiently .
Análisis De Reacciones Químicas
2,4-Dimethyl-3H-1,5-benzodiazepine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, such as halogenation, can introduce new functional groups into the molecule.
Common reagents used in these reactions include acyl-, thioacyl-, and aryl-hydrazines . Major products formed from these reactions include hydrazono-derivatives and other substituted benzodiazepines .
Aplicaciones Científicas De Investigación
2,4-Dimethyl-3H-1,5-benzodiazepine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,4-Dimethyl-3H-1,5-benzodiazepine involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system . By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects . This interaction increases the influx of chloride ions into neurons, resulting in hyperpolarization and reduced neuronal excitability .
Comparación Con Compuestos Similares
2,4-Dimethyl-3H-1,5-benzodiazepine can be compared with other benzodiazepine derivatives, such as diazepam, nordazepam, and tetrazepam . While all these compounds share a similar core structure, they differ in their substituents and pharmacological properties. For example, diazepam is widely used for its anxiolytic and anticonvulsant effects, while nordazepam has a longer duration of action . The unique substitution pattern of this compound contributes to its distinct chemical and biological properties .
Similar Compounds
- Diazepam
- Nordazepam
- Tetrazepam
- Benzoxazepine derivatives
Propiedades
Número CAS |
1131-47-1 |
|---|---|
Fórmula molecular |
C11H12N2 |
Peso molecular |
172.23 g/mol |
Nombre IUPAC |
2,4-dimethyl-1H-1,5-benzodiazepine |
InChI |
InChI=1S/C11H12N2/c1-8-7-9(2)13-11-6-4-3-5-10(11)12-8/h3-7,12H,1-2H3 |
Clave InChI |
GRSQZGQYBQLHAW-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2N=C(C1)C |
SMILES canónico |
CC1=CC(=NC2=CC=CC=C2N1)C |
Key on ui other cas no. |
58413-99-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[1-(methylthio)ethylidene]-](/img/structure/B3184374.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B3184382.png)




![6-cyclobutyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B3184406.png)





